

# 6-Chloro-5-fluoronicotinaldehyde chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 6-Chloro-5-fluoronicotinaldehyde

Cat. No.: B113336

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## In-Depth Technical Guide: 6-Chloro-5-fluoronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Chloro-5-fluoronicotinaldehyde**, a key chemical intermediate. It details its chemical structure, IUPAC name, physicochemical properties, and a representative synthesis protocol.

## Chemical Structure and IUPAC Name

**6-Chloro-5-fluoronicotinaldehyde** is a substituted pyridine derivative. Its structure features a pyridine ring with a chlorine atom at the 6-position, a fluorine atom at the 5-position, and a formyl (aldehyde) group at the 3-position.

IUPAC Name: 6-Chloro-5-fluoropyridine-3-carbaldehyde[1]

Chemical Structure:

## Physicochemical and Safety Data

A summary of the key quantitative data for **6-Chloro-5-fluoronicotinaldehyde** is presented in the table below. This information is crucial for handling, storage, and application in a research and development setting.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>3</sub> ClFNO	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	159.55 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	950691-52-8	<a href="#">[1]</a>
Physical Form	Solid	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Purity	Typically ≥97%	<a href="#">[3]</a> <a href="#">[5]</a>
Storage Temperature	2-8°C, under inert atmosphere	<a href="#">[5]</a>
SMILES String	FC1=CC(C=O)=CN=C1Cl	<a href="#">[2]</a>
InChI Key	MNOGYCPIVIXHRK- UHFFFAOYSA-N	<a href="#">[2]</a>
Signal Word	Warning	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Hazard Statements	H302 (Harmful if swallowed)	<a href="#">[2]</a> <a href="#">[5]</a>

## Experimental Protocol: Synthesis of 6-Chloro-5-fluoronicotinaldehyde

A common and effective method for the synthesis of **6-Chloro-5-fluoronicotinaldehyde** is through the oxidation of the corresponding alcohol, (6-Chloro-5-fluoropyridin-3-yl)methanol. The following is a representative experimental protocol.

Reaction: Oxidation of (6-Chloro-5-fluoropyridin-3-yl)methanol

Reagents and Materials:

- (6-Chloro-5-fluoropyridin-3-yl)methanol
- Manganese dioxide (MnO<sub>2</sub>)
- Dichloromethane (DCM)
- Magnesium sulfate (MgSO<sub>4</sub>) or Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser (if heating is required)
- Filtration apparatus
- Rotary evaporator

#### Procedure:

- Reaction Setup: To a solution of (6-Chloro-5-fluoropyridin-3-yl)methanol in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask, add an excess of activated manganese dioxide ( $MnO_2$ ). The reaction is typically performed at room temperature.
- Reaction Monitoring: Stir the reaction mixture vigorously. The progress of the oxidation can be monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- Work-up: Upon completion, filter the reaction mixture through a pad of celite or filter paper to remove the manganese dioxide. Wash the filter cake with additional dichloromethane to ensure all the product is collected.
- Purification: Combine the organic filtrates and dry over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **6-Chloro-5-fluoronicotinaldehyde**.

## Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **6-Chloro-5-fluoronicotinaldehyde** from its corresponding alcohol precursor.

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Caption: Synthesis workflow for **6-Chloro-5-fluoronicotinaldehyde**.

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Address: 3281 E Guasti Rd  
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